ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, a thiophene ring, and various functional groups, makes it a subject of interest for researchers in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazinoindole core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and indole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties .
Scientific Research Applications
Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: The compound’s biological activity makes it a candidate for studying various biological processes, including enzyme inhibition and receptor binding
Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug development, particularly for its anticancer and antimicrobial activities
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, such as iron, and disrupt their function in biological systems. This can lead to the inhibition of enzymes that require metal ions for their activity, ultimately affecting cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities
Indole derivatives: Compounds with an indole core are known for their diverse biological activities and are widely studied in medicinal chemistry.
Thiophene derivatives: These compounds are known for their electronic properties and are used in the development of new materials and pharmaceuticals
Uniqueness
Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is unique due to its combination of a triazinoindole core, a thiophene ring, and various functional groups. This unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H21N5O3S2 |
---|---|
Molecular Weight |
503.6g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H21N5O3S2/c1-3-33-24(32)17-13-19(15-9-5-4-6-10-15)35-23(17)26-20(31)14-34-25-27-22-21(28-29-25)16-11-7-8-12-18(16)30(22)2/h4-13H,3,14H2,1-2H3,(H,26,31) |
InChI Key |
UMYGLZPKAMQEKM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Origin of Product |
United States |
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